6-Alpha Naloxol - 20410-95-1

6-Alpha Naloxol

Catalog Number: EVT-256323
CAS Number: 20410-95-1
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Alpha Naloxol is a member of phenanthrenes.

Naltrexone

  • Relevance: The enzymatic reduction of Naltrexone is a key area of study mentioned in the provided research. This reduction process leads to the formation of both 6-alpha-Naltrexol and 6-beta-Naltrexol. [] The research highlights the stereo-selective nature of this reduction, with 6-alpha-Naltrexol being the more rapidly formed isomer in guinea pig liver preparations. [] This is directly relevant to understanding the metabolic pathways and potential pharmacological activity of 6-Alpha Naloxol, as it shares a close structural relationship with Naltrexone and its metabolites.
  • Relevance: The formation of 6-Beta Naltrexol alongside 6-Alpha Naloxol during Naltrexone metabolism highlights the stereospecificity of the involved enzymes. [] Understanding the differences in formation rates and potential biological activities of these two stereoisomers is crucial. While the provided research focuses on the stimulatory effects of morphine on 6-Alpha Naloxol formation, [] it also sets the groundwork for investigating potential differences in the pharmacological profiles of 6-Alpha Naloxol and 6-Beta Naltrexol.
  • Relevance: Research indicates a close relationship between the metabolism of Naloxone and 6-Alpha Naloxol. Studies have shown that morphine can stimulate the conversion of Naloxone to 6-Alpha Naloxol in guinea pig livers. [] This finding is significant because it suggests a shared metabolic pathway and potentially interrelated pharmacological activities between Naloxone and 6-Alpha Naloxol. Furthermore, the research highlights a species difference in the metabolism of Naloxone to its 6-alpha and 6-beta hydroxy metabolites. [] This information underscores the importance of considering species variations when investigating the metabolic pathways and potential therapeutic applications of compounds like 6-Alpha Naloxol.

6-Beta Naloxol

  • Relevance: Understanding the comparative metabolic pathways and potential differences in activity between 6-Alpha Naloxol and 6-Beta Naloxol is crucial. [] While not extensively discussed in the provided research, the existence of 6-Beta Naloxol as another product of Naloxone metabolism [] suggests the need for further research to fully understand the implications of this stereoselectivity on the biological actions of these compounds.

Morphine

  • Relevance: Morphine plays a crucial role in the metabolic pathway of 6-Alpha Naloxol. Studies demonstrate that morphine can stimulate the enzymatic reduction of both Naloxone and Naltrexone, leading to the increased formation of their respective 6-alpha isomers, including 6-Alpha Naloxol. [, ] This stimulatory effect is particularly relevant as it suggests a potential interaction between morphine and 6-Alpha Naloxol, which could have implications for understanding their combined effects in biological systems.

Morphinone

  • Relevance: Research indicates that the production of morphinone increases proportionally with the amount of morphine present during the enzymatic reduction of Naloxone to 6-Alpha Naloxol. [] This correlation suggests a link between the metabolic pathways of morphine and 6-Alpha Naloxol, hinting that these pathways might share common enzymatic machinery or regulatory mechanisms.

Codeine

  • Relevance: Research indicates that, like morphine, codeine can also enhance the enzymatic reduction of Naloxone to 6-Alpha Naloxol in guinea pig livers. [] This finding further supports the idea of a shared metabolic pathway for these opioid compounds and their involvement in regulating the formation of 6-Alpha Naloxol.

Normorphine

  • Relevance: Similar to morphine and codeine, normorphine has also been shown to enhance the enzymatic reduction of Naloxone to 6-Alpha Naloxol. [] This finding reinforces the concept of a shared metabolic pathway and potential interactions between morphine and its related compounds in influencing the formation of 6-Alpha Naloxol.

Ethylmorphine

  • Relevance: Like other morphine analogs, ethylmorphine has demonstrated the ability to enhance the reduction of Naloxone to 6-Alpha Naloxol. [] This repeated observation solidifies the notion of a shared metabolic pathway and the role of morphine and its related compounds in modulating the levels of 6-Alpha Naloxol.
Source and Classification

6-Alpha Naloxol is synthesized from naloxone through a reduction process that converts the ketone group into an alcohol group. It is classified under the category of morphinans, which are derivatives of morphine and share structural characteristics with other opioid compounds. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3-hydroxy-17-methylmorphinan-6α-ol.

Synthesis Analysis

The synthesis of 6-Alpha Naloxol involves the reduction of naloxone, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.

Synthesis Method

  1. Starting Material: Naloxone (chemical formula C₁₉H₂₃N₃O₃).
  2. Reducing Agent: Commonly used agents include lithium aluminum hydride or sodium borohydride.
  3. Reaction Conditions:
    • Temperature: Typically maintained at low temperatures (0-5°C) during the addition of the reducing agent.
    • Solvent: Anhydrous solvents such as diethyl ether or tetrahydrofuran are preferred.
    • Time: The reaction may take several hours, depending on the scale and specific conditions.

The product is then purified through methods such as recrystallization or chromatography to achieve the desired purity levels for further analysis or application.

Molecular Structure Analysis

The molecular structure of 6-Alpha Naloxol features several important functional groups that contribute to its pharmacological activity.

Key Structural Features

  • Molecular Formula: C₁₉H₂₃N₃O₃
  • Molecular Weight: Approximately 325.4 g/mol
  • Functional Groups:
    • Hydroxyl group (-OH) at the 6-alpha position, which is critical for its interaction with opioid receptors.
    • A cyclopropylmethyl group at the 17 position enhances its binding affinity for mu-opioid receptors.

The compound's three-dimensional conformation allows it to fit into the binding site of opioid receptors effectively, influencing its antagonistic properties.

Chemical Reactions Analysis

6-Alpha Naloxol is involved in several chemical reactions relevant to its function and metabolism:

  1. Reduction Reaction: The primary reaction leading to its formation from naloxone involves the reduction of the ketone group.
  2. Metabolism: In vivo, 6-Alpha Naloxol can undergo further metabolic transformations, potentially interacting with various enzymes in liver tissues, such as naloxone reductase.
  3. Interactions with Opioid Receptors: It can also participate in receptor-ligand interactions that modulate its pharmacological effects.
Mechanism of Action

The mechanism of action for 6-Alpha Naloxol primarily revolves around its interaction with mu-opioid receptors in the central nervous system:

  1. Binding Affinity: It binds competitively to mu-opioid receptors, blocking the effects of endogenous opioids like enkephalins and exogenous opioids like morphine.
  2. Neutral Antagonism: Unlike full agonists, it does not activate these receptors, which helps prevent opioid-induced effects such as analgesia or euphoria.
  3. Impact on Withdrawal Symptoms: Studies have shown that it can precipitate withdrawal symptoms when administered after chronic opioid exposure, indicating its role in counteracting opioid effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents due to its alcohol functional group.
Applications

6-Alpha Naloxol has several important applications in scientific research and potential therapeutic contexts:

  1. Pharmacological Research: Used extensively in studies related to opioid receptor dynamics and drug interactions.
  2. Opioid Overdose Treatment: As a derivative of naloxone, it holds promise for developing new formulations aimed at reversing opioid overdoses more effectively.
  3. Behavioral Studies: Employed in animal models to study withdrawal symptoms and addiction behaviors associated with opioid use.
Pharmacological Mechanisms of Action

Opioid Receptor Interaction Dynamics

Inverse Agonist vs. Neutral Antagonist Activity at Mu Opioid Receptors

6-Alpha naloxol (α-naloxol) is a reduced metabolite of naloxone but exhibits distinct pharmacological behavior at mu-opioid receptors (MOR). Unlike naloxone—which functions as an inverse agonist—6-alpha naloxol acts primarily as a neutral antagonist at MORs [7]. This distinction is mechanistically significant:

  • Inverse agonism (naloxone): Suppresses basal receptor signaling even in the absence of exogenous opioids, actively reducing constitutive MOR activity [7].
  • Neutral antagonism (6-alpha naloxol): Competitively blocks agonist binding without altering basal receptor signaling, thereby preventing both endogenous and exogenous opioids from activating MORs but not inhibiting intrinsic receptor activity [7].

This difference was validated through in vitro studies measuring cAMP accumulation in MOR-transfected cells. Naloxone significantly decreased basal cAMP levels (indicating inverse agonism), whereas 6-alpha naloxol caused no change in basal signaling while effectively antagonizing morphine-induced effects [7].

Table 1: Functional Activity Profiles at Mu-Opioid Receptors

CompoundBasal Signaling InhibitionAgonist DisplacementTherapeutic Implication
NaloxoneYes (inverse agonist)High efficiencyPrecipitates acute withdrawal
6-Alpha naloxolNo (neutral antagonist)Moderate efficiencySmoother reversal of opioid effects

Differential Binding Affinity and Selectivity Relative to Naloxone

6-Alpha naloxol exhibits significantly lower binding affinity for MORs compared to naloxone. Radioligand displacement assays reveal a 65- to 100-fold lower potency in precipitating withdrawal in morphine-dependent models [1] [5]. Key factors driving this difference:

  • Stereochemical modification: Reduction of the C6-keto group to a hydroxyl group in 6-alpha naloxol sterically hinders optimal interaction with MOR’s ligand-binding pocket [3] [5].
  • Altered electrostatic interactions: The keto group of naloxone forms a critical hydrogen bond with MOR residue His297. The hydroxyl group of 6-alpha naloxol engages weaker polar interactions, reducing binding stability [3] [8].
  • Blood-brain barrier (BBB) penetration: Unlike naloxone, 6-alpha naloxol shows minimal BBB permeability due to higher polarity, limiting CNS activity. This property was exploited to develop peripherally restricted derivatives like naloxegol (PEGylated 6-alpha naloxol) for opioid-induced constipation [3].

Table 2: Binding Affinity and Selectivity Profile

ParameterNaloxone6-Alpha NaloxolReference
MOR Binding Affinity (Ki)1.1 nM~85 nM [1]
Relative Potency (Withdrawal)1x0.015x–0.05x [1]
BBB PermeabilityHighNegligible [3]

Time-dependent potency studies further demonstrate that 6-alpha naloxol’s antagonism is delayed and prolonged. In morphine-pretreated rats, its potency was 100-fold lower than naloxone in the early phase (5–15 min post-administration) but only 9-fold lower in the late phase (25–35 min), suggesting slower receptor association kinetics [1].

Modulation of Basal Signaling in Constitutively Active Opioid Receptors

In systems with constitutively active MOR variants (displaying ligand-independent signaling), 6-alpha naloxol’s neutral antagonism provides critical advantages:

  • Lack of withdrawal induction: Unlike inverse agonists, 6-alpha naloxol does not suppress basal MOR signaling. In animal models, it precipitated milder withdrawal symptoms compared to naloxone [7].
  • Context-dependent efficacy: Under conditions of high constitutive receptor activity (e.g., chronic opioid exposure or genetic mutations), 6-alpha naloxol stabilizes receptors in their basal state without provoking abrupt signaling disruption [7].

Table 3: Modulation of Constitutively Active Receptors

Activity TypeNaloxone Effect6-Alpha Naloxol EffectOutcome
Basal SignalingSuppresses cAMP productionNo effectAvoids system destabilization
Receptor StabilityInduces conformational shiftMaintains native stateSmoother receptor reset

This property is therapeutically relevant for mitigating "overshoot" effects (e.g., hyperalgesia) during opioid reversal and supports 6-alpha naloxol’s role in designing abuse-deterrent formulations where minimizing withdrawal is desirable [3] [7].

Properties

CAS Number

20410-95-1

Product Name

6-Alpha Naloxol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1

InChI Key

HMWHERQFMBEHNG-AQQQZIQISA-N

SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O

Synonyms

6 alpha-hydroxynaloxone
6 alpha-naloxol
6 alpha-naloxol hydrochloride, 5alpha isomer
6 alpha-naloxol, 5alpha isome

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.